Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI)
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Overview
Description
Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) is a chemical compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, characterized by the presence of a methyl group at the fourth position and an amide group at the third position, which is further substituted with a propionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) can be achieved through a multi-step process involving the following key steps:
Nitration: The starting material, toluene, undergoes nitration to form 4-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amine group, yielding 4-methyl-3-aminobenzene.
Acylation: The amine group is acylated with propionyl chloride to form the desired amide, resulting in benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI).
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: 4-methylbenzoic acid.
Reduction: 4-methyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid.
4-Methylbenzoic acid: A derivative of benzoic acid with a methyl group at the fourth position.
4-Methyl-3-aminobenzoic acid: A derivative with an amine group at the third position.
Uniqueness
Benzoic acid, 4-methyl-3-[(1-oxopropyl)amino]- (9CI) is unique due to the presence of both a methyl group and an amide group with a propionyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methyl-3-(propanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-8(11(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFAVZVIXETGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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